7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S12549378
CAS No.
M.F
C7H7BrN2
M. Wt
199.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Product Name

7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

InChI

InChI=1S/C7H7BrN2/c8-7-6-5(1-3-9-6)2-4-10-7/h2,4,9H,1,3H2

InChI Key

FJJAZBCXWZXONF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CN=C2Br

7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. Its molecular formula is C7H7BrN2C_7H_7BrN_2, with a molecular weight of approximately 199.05 g/mol. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities and unique structural properties, making it a candidate for various applications in pharmaceuticals and agrochemicals .

The chemical reactivity of 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is influenced by its bromine substituent and the nitrogen atoms within the heterocyclic framework. Key reactions include:

  • Bromination: The compound can undergo further bromination at various positions on the pyrrole or pyridine rings.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, allowing for the synthesis of derivatives with altered biological activity.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles, enhancing its structural diversity.

Research indicates that derivatives of 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine may exhibit inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Some derivatives have shown potent activity against FGFR1, 2, and 3 with low IC50 values, indicating their potential as anti-cancer agents. Additionally, these compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .

The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves bromination processes. Common methods include:

  • Bromination of Pyrrole Derivatives: Starting from pyrrole or its derivatives, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving appropriate precursors that lead to the formation of the pyrrolo-pyridine structure .

These synthetic strategies are crucial for producing the compound at both laboratory and industrial scales while maintaining high purity levels.

7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine has several applications:

  • Pharmaceuticals: Due to its biological activity against cancer cell lines and FGFRs, it is being explored as a potential therapeutic agent.
  • Agrochemicals: Its unique properties may also lend themselves to applications in agricultural chemicals.
  • Chemical Research: As a versatile building block in organic synthesis, it serves as a precursor for various chemical transformations .

Interaction studies involving 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine have primarily focused on its binding affinity to various biological targets. Notably, its interactions with fibroblast growth factor receptors have been characterized through biochemical assays that measure inhibition potency (IC50 values). These studies are essential for understanding the compound's mechanism of action and potential side effects in therapeutic contexts .

Several compounds share structural similarities with 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Bromo-1H-pyrrolo[3,2-b]pyridine115170-40-60.84
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one183208-34-60.84
5-Bromo-1H-pyrrolo[2,3-b]pyridine183208-35-70.81
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one129686-16-40.79
5-Bromo-N,N-dimethylpyridin-3-amine1265139-77-20.77

The uniqueness of 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine lies in its specific substitution pattern and the dual presence of pyrrole and pyridine rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds listed above. Its specific interactions with biological targets further enhance its profile as a promising candidate for drug development .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

197.97926 g/mol

Monoisotopic Mass

197.97926 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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